DL-threo-Ritalinic Acid Isopropyl Ester
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Overview
Description
DL-threo-Ritalinic Acid Isopropyl Ester, also known as Isopropylphenidate, is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . It is an analog of Methylphenidate, a well-known central nervous system stimulant . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-threo-Ritalinic Acid Isopropyl Ester can be synthesized through the esterification of DL-threo-Ritalinic Acid with isopropanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: DL-threo-Ritalinic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
DL-threo-Ritalinic Acid Isopropyl Ester has several scientific research applications:
Mechanism of Action
DL-threo-Ritalinic Acid Isopropyl Ester exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission . The compound primarily targets the dopamine transporter and norepinephrine transporter, blocking their reuptake function . This mechanism is similar to that of Methylphenidate, but this compound has distinct pharmacokinetic properties .
Comparison with Similar Compounds
Methylphenidate: A well-known central nervous system stimulant with similar pharmacological effects.
Ethylphenidate: An analog of Methylphenidate with an ethyl ester group instead of an isopropyl ester.
Focalin (Dexmethylphenidate): The dextrorotatory enantiomer of Methylphenidate, which has a more potent effect on the central nervous system.
Uniqueness: DL-threo-Ritalinic Acid Isopropyl Ester is unique due to its isopropyl ester group, which imparts distinct pharmacokinetic properties compared to its analogs . This structural difference affects its absorption, distribution, metabolism, and excretion, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
93148-46-0 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
propan-2-yl 2-phenyl-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3 |
InChI Key |
AZVPADMEIMLODT-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Synonyms |
(αR*,2R*)-rel-Phenyl-2-piperidineacetic Acid Isopropyl Ester; (2R*.2R*)-threo-isopropyl-α-phenyl-2-piperidineacetate; (2R*.2R*)-threo isopropylphenidate |
Origin of Product |
United States |
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